CL-55, chemically known as N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1,3,4]-thiadiazine-2-carboxamide, is a compound that has garnered attention for its potential applications in scientific research. It is classified as a T3SS (Type III Secretion System) inhibitor, which plays a crucial role in bacterial pathogenesis. The compound's unique molecular structure contributes to its biological activity and efficacy in inhibiting specific pathways in microbial organisms.
CL-55 is sourced from various chemical suppliers and research institutions, with its CAS number being 1370706-59-4. It is classified under the category of thiadiazine derivatives, which are known for their diverse biological activities. The primary classification of CL-55 as a T3SS inhibitor highlights its significance in microbiological studies and potential therapeutic applications against bacterial infections.
The synthesis of CL-55 involves several key steps that incorporate various chemical reactions to construct its complex structure. While specific synthetic routes may vary, the general approach includes:
The synthesis may utilize reagents such as fluorinating agents and coupling agents to facilitate the formation of desired bonds while maintaining the integrity of the thiadiazine core. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of CL-55 can be represented by its chemical formula with a molecular weight of approximately 421.419 g/mol. The structural formula illustrates a complex arrangement featuring a thiadiazine ring fused with various functional groups.
The compound's structural data can be visualized using 2D and 3D models available in chemical databases. These models provide insights into the spatial arrangement of atoms and potential interaction sites for biological activity .
CL-55 participates in various chemical reactions that are essential for its biological function. Key reactions include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and inhibition constants.
The mechanism by which CL-55 exerts its inhibitory effects involves:
Experimental data from assays measuring bacterial growth inhibition and virulence factor secretion provide quantitative support for CL-55's efficacy as an inhibitor .
CL-55 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and spectral characteristics (e.g., NMR, IR) can be obtained from chemical databases and literature.
CL-55 has significant applications in scientific research:
The ongoing research into CL-55 underscores its relevance in combating antibiotic resistance by targeting novel pathways involved in bacterial virulence.
Hybridoma technology, pioneered by Köhler and Milstein in 1975, revolutionized mAb production by fusing antibody-producing B lymphocytes with immortal myeloma cells. This process generates hybridoma cells that combine antigen specificity with unlimited proliferative capacity [1] [7]. Key milestones include:
Table 1: Evolution of Hybridoma Technology Relevant to CL-55 Development
Time Period | Advancement | Impact on CL-55 Production |
---|---|---|
1975–1980 | Murine hybridoma standardization | Enabled murine mAb generation against MeV H protein |
1985–1995 | Myeloma partner optimization (e.g., Sp2/0) | Increased fusion efficiency and stability of clones like HA cl. 55 |
2000–Present | Electrofusion and automation | Enhanced reproducibility of mAbs for virological research |
CL-55 emerged in the 1980s as part of efforts to generate MeV-specific mAbs. Its parent hybridoma (HA cl. 55) was created by fusing splenocytes from MeV-immunized mice with Sp2/0 myeloma cells, followed by screening for H-protein specificity [2] [6].
CL-55 exemplifies the precision and reproducibility of hybridoma-derived mAbs. Its biochemical and functional characteristics highlight key advantages of this technology:
A. Production and Characterization
B. Advantages Over Alternative Platforms
While display technologies (e.g., phage, yeast) allow rapid antibody screening, hybridoma technology preserves native heavy-light chain pairing and natural post-translational modifications (e.g., glycosylation). This ensures CL-55’s biological relevance for immunological studies [1] [7]. Additionally, hybridomas enable unlimited mAb production without genetic engineering—critical for consistent reagent supply [4].
Table 2: Characteristics of the HA cl. 55 Hybridoma and Antibody
Parameter | Specification | Research Significance |
---|---|---|
Fusion Partner | Sp2/0-Ag14 myeloma | Ensures immortality and antibody secretion stability |
Immunogen | Measles virus (Strain Hallé) | Targets clinically relevant MeV glycoprotein |
Reactivity | MeV hemagglutinin (H) | Blocks viral receptor binding and entry |
Applications | Virus neutralization, immunofluorescence, hemagglutination inhibition | Versatile MeV detection and functional analysis |
CL-55 has elucidated MeV’s pathogenesis, particularly its interplay with host immunity. Two key research areas illustrate its utility:
A. Mechanisms of Antibody-Mediated Immune Modulation
B. Insights into Measles-Induced Immunosuppression
Table 3: Research Applications of CL-55 in Measles Virus Studies
Research Context | Findings Enabled by CL-55 | Key References |
---|---|---|
Antibody-dependent enhancement (ADE) | Demonstrated FcγR-mediated MeV uptake in microglia/macrophages | [6] |
Viral entry mechanisms | Mapped H-protein epitopes critical for CD46/SLAM binding | [6] [10] |
Immunosuppression pathways | Linked NP-FcγRII interactions to IL-12 suppression | [3] [8] |
Vaccine/therapeutic design | Highlighted importance of neutralization potency in preventing ADE | [6] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7